molecular formula C16H23N3O2 B11153200 1-(2,2-dimethylpropanoyl)-N-(pyridin-3-yl)piperidine-3-carboxamide

1-(2,2-dimethylpropanoyl)-N-(pyridin-3-yl)piperidine-3-carboxamide

Cat. No.: B11153200
M. Wt: 289.37 g/mol
InChI Key: YWOSKHXNRBCATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-dimethylpropanoyl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a pyridinyl group and a dimethylpropanoyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-dimethylpropanoyl)-N-(pyridin-3-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.

    Attachment of the Dimethylpropanoyl Group: The final step involves the acylation of the piperidine ring with 2,2-dimethylpropanoic acid or its derivatives under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-dimethylpropanoyl)-N-(pyridin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with pyridine derivatives in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,2-dimethylpropanoyl)-N-(pyridin-3-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(pyridin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-dimethylpropanoyl)-N-(pyridin-2-yl)piperidine-3-carboxamide
  • 1-(2,2-dimethylpropanoyl)-N-(pyridin-4-yl)piperidine-3-carboxamide
  • 1-(2,2-dimethylpropanoyl)-N-(quinolin-3-yl)piperidine-3-carboxamide

Uniqueness

1-(2,2-dimethylpropanoyl)-N-(pyridin-3-yl)piperidine-3-carboxamide is unique due to the specific positioning of the pyridinyl group at the 3-position of the piperidine ring. This structural feature can influence its reactivity and binding properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-pyridin-3-ylpiperidine-3-carboxamide

InChI

InChI=1S/C16H23N3O2/c1-16(2,3)15(21)19-9-5-6-12(11-19)14(20)18-13-7-4-8-17-10-13/h4,7-8,10,12H,5-6,9,11H2,1-3H3,(H,18,20)

InChI Key

YWOSKHXNRBCATH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2=CN=CC=C2

Origin of Product

United States

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